molecular formula C20H21NO4 B1670447 Dicentrine CAS No. 517-66-8

Dicentrine

Cat. No. B1670447
CAS RN: 517-66-8
M. Wt: 339.4 g/mol
InChI Key: YJWBWQWUHVXPNC-AWEZNQCLSA-N
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Description

Dicentrine is an aporphinic alkaloid found in several plant species, mainly from the Lauraceae family, including Lindera megaphylla . It exhibits antinociceptive activity at high doses, likely acting via a TRPA1-dependent mechanism .


Synthesis Analysis

Dicentrine has been synthesized from (+)-dicentrine by degradation with ethyl chloroformate in pyridine, base hydrolysis, and N-alkylation . New heterocyclic chalcone analogues with a pyridine-2,4 (1 Н ,3 Н )-dione fragment were synthesized by the condensation reaction of 3-acetylpyridine-2,4 (1 H ,3 H )-diones with different aromatic aldehydes in pyridine .


Molecular Structure Analysis

Dicentrine is the most effective ligand of telomeric and oncogenic G-quadruplexes, showing good G-quadruplex vs. duplex selectivity . Molecular dynamics simulations indicated that Dicentrine preferentially binds the G-quadruplex groove or the outer G-tetrad for the telomeric and oncogenic G-quadruplexes, respectively .


Chemical Reactions Analysis

Dicentrine was found to be a potent alpha 1-adrenoceptor blocking agent in rat thoracic aorta as revealed by its competitive antagonism of noradrenaline .


Physical And Chemical Properties Analysis

Dicentrine has a chemical formula of C20H21NO4 and a molecular weight of 339.39 . It is a solid substance that is soluble in DMSO .

Scientific Research Applications

Antiplatelet Agent

Dicentrine, isolated from the Chinese herb Lindera megaphylla, exhibits significant antiplatelet properties. It inhibits platelet aggregation and ATP release in rabbit platelets induced by various agents. This effect is attributed to its ability to inhibit thromboxane formation and elevate cyclic AMP levels, making it a potential novel antiplatelet agent (Yu et al., 1992).

Anticancer Properties

Dicentrine has shown promising anti-cancer activities. In studies involving human hepatoma cell lines and leukemia cell lines, dicentrine significantly inhibited growth and induced apoptosis. It was found to be particularly cytotoxic to esophageal carcinoma and lymphoma cell lines, suggesting potential applications in cancer therapy (Huang et al., 1998).

Cardiovascular and Antiarrhythmic Effects

Dicentrine has been identified as an effective α1-adrenoceptor antagonist, exhibiting potential in the treatment of hyperplastic prostates and hypertension. Its ability to inhibit contractions in human hyperplastic prostates suggests a role in alleviating bladder outlet obstruction caused by benign prostatic hyperplasia. Moreover, dicentrine has shown to have antiarrhythmic properties, suggesting potential therapeutic applications in cardiovascular diseases (Yu et al., 1994).

Antinociceptive Effects

S-(+)-Dicentrine, an aporphinic alkaloid found in various plants, has demonstrated significant antinociceptive activity. It was effective in reducing mechanical and cold hypersensitivity associated with inflammatory conditions, indicating its potential in the development of new drugs for managing persistent pain, especially under inflammatory conditions (Montrucchio et al., 2013).

Metabolism and Pharmacokinetics

Research has also been conducted on the metabolism of dicentrine, identifying various phase I and phase II metabolites in miniature pig urine. This study provides insights into the metabolic transformations of dicentrine, crucial for understanding its pharmacokinetics and optimizing its therapeutic use (Lai et al., 2010).

properties

IUPAC Name

(12S)-16,17-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-21-5-4-11-7-17-20(25-10-24-17)19-13-9-16(23-3)15(22-2)8-12(13)6-14(21)18(11)19/h7-9,14H,4-6,10H2,1-3H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWBWQWUHVXPNC-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C4=C2C1CC5=CC(=C(C=C54)OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC(=C(C=C54)OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10199651
Record name Dicentrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dicentrine

CAS RN

517-66-8
Record name (+)-Dicentrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=517-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Dicentrine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dicentrine
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406035
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Record name Dicentrine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DICENTRINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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